Etofenamate-d4 originates from etofenamate, which is synthesized from flufenamic acid and diethylene glycol. The compound is classified under NSAIDs and is recognized for its efficacy in treating conditions such as arthritis and musculoskeletal disorders. Its molecular formula is with a molecular weight of 373.36 g/mol .
The synthesis of etofenamate-d4 involves several key steps:
The industrial production of etofenamate-d4 mirrors laboratory methods but is scaled up for efficiency. The use of deuterated reagents is crucial for producing this compound, ensuring that it can be used effectively in tracer studies .
Etofenamate-d4 retains the structural characteristics of etofenamate, featuring an alcohol-ether-ester framework that enhances its lipophilicity, allowing better skin penetration when formulated in gels.
Etofenamate-d4 can undergo various chemical reactions:
The specific products formed during these reactions depend on the reagents used and the reaction conditions applied. For instance, oxidation may yield hydroxylated derivatives, while reduction could produce deuterated analogs with altered pharmacokinetic properties .
Etofenamate-d4 functions primarily as a non-selective inhibitor of cyclooxygenase enzymes (COX-1 and COX-2). By binding to these enzymes, it inhibits their activity, leading to decreased synthesis of prostaglandins—compounds that mediate inflammation and pain.
The inhibition of cyclooxygenase results in reduced inflammatory responses and pain relief in various conditions such as arthritis and other musculoskeletal disorders. This mechanism aligns with the pharmacological profile observed in clinical settings for its parent compound .
Etofenamate-d4 has several scientific applications:
Etofenamate-d4 is a deuterium-labeled isotopologue of the non-steroidal anti-inflammatory drug (NSAID) etofenamate, where four hydrogen atoms (protium) at positions 2, 3, 4, and 5 of the benzoate ring are replaced by deuterium atoms (²H or D). This modification yields the molecular formula C₁₈H₁₄D₄F₃NO₄ and a molecular weight of 373.36 g/mol, compared to 369.32 g/mol for unlabeled etofenamate [1] [5]. The deuterium substitution does not alter the core pharmacological activity but introduces a distinct mass signature critical for analytical detection. The structure retains:
Table 1: Structural Comparison of Etofenamate and Etofenamate-d4
Characteristic | Etofenamate | Etofenamate-d4 |
---|---|---|
Molecular Formula | C₁₈H₁₈F₃NO₄ | C₁₈H₁₄D₄F₃NO₄ |
Molecular Weight (g/mol) | 369.32 | 373.36 |
Deuterium Positions | None | Benzoate ring (2,3,4,5) |
CAS Number | 71189-27-8 | 1329837-73-1 |
The isotopic labeling enhances mass spectral resolution without significantly altering chemical behavior, making it indispensable for precise bioanalytical quantification [5].
Deuterium labeling leverages the kinetic isotope effect (KIE), where deuterium’s higher mass (2.014 u vs. hydrogen’s 1.008 u) slows metabolic cleavage of C-D bonds. This extends the half-life of deuterated compounds and reduces metabolic shunting, thereby improving signal stability in tracer studies [6]. Etofenamate-d4 specifically enables:
Table 2: Applications of Deuterated NSAIDs in Research
Application | Mechanism | Etofenamate-d4 Utility |
---|---|---|
Pharmacokinetic Assays | Mass shift enables LC-MS/MS discrimination | Quantifies tissue absorption after topical application |
Metabolic Stability Studies | KIE reduces CYP450-mediated oxidation | Identifies major/non-major metabolic pathways |
Drug-Drug Interaction Studies | Avoids interference from endogenous compounds | Measures etofenamate kinetics with co-administered drugs |
Deuterated tracers like D₄-ethanolamine or D₉-choline validate phospholipid biosynthesis pathways, underscoring their broad utility in lipid metabolism research [6].
Etofenamate was first synthesized to optimize topical NSAID formulations, addressing limitations of oral NSAIDs. Key patents include:
Table 3: Key Patent Milestones for Etofenamate Formulations
Patent | Year | Innovation | Adjuvant System |
---|---|---|---|
US4731384A | 1988 | Alcohol-free creams/ointments | Triglycerides (Miglyol®), higher alcohols |
EP0131790A2 | 1985 | Base synthesis and topical delivery mechanisms | Propylene glycol diesters, ethyl oleate |
These patents solved critical formulation challenges: Etofenamate’s high viscosity and poor water solubility caused instability in early gels. Miglyol®-based systems enhanced skin absorption, achieving 10–1000× higher fascial/muscle concentrations than plasma [3] [8]. Later innovations included microemulsions boosting skin permeation by >70% vs. conventional gels [6] [8].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 1072-13-5
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 70110-50-8